Cas no 15601-49-7 (5(4H)-Oxazolone,2-(3-nitrophenyl)-4-(phenylmethylene)-)

5(4H)-Oxazolone,2-(3-nitrophenyl)-4-(phenylmethylene)- structure
15601-49-7 structure
Product Name:5(4H)-Oxazolone,2-(3-nitrophenyl)-4-(phenylmethylene)-
CAS No:15601-49-7
MF:C16H10N2O4
MW:294.261603832245
CID:234596
PubChem ID:6509937
Update Time:2025-04-19

5(4H)-Oxazolone,2-(3-nitrophenyl)-4-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone,2-(3-nitrophenyl)-4-(phenylmethylene)-
    • 4-benzylidene-2-(3-nitrophenyl)-1,3-oxazol-5-one
    • (Z)-4-benzylidene-2-(3-nitrophenyl)oxazol-5(4H)-one
    • 4-(4-Phenoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
    • 5(4H)-Oxazolone, 4-[(4-phenoxyphenyl)methylene]-2-phenyl-
    • ACMC-20lzj8
    • CTK3G8968
    • SureCN6797935
    • (4Z)-4-benzylidene-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
    • NSC-201770
    • NSC201770
    • (4Z)-4-benzylidene-2-(3-nitrophenyl)-1,3-oxazol-5-one
    • SR-01000394415-1
    • AKOS001574481
    • SR-01000394415
    • (4Z)-2-(3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
    • 15601-49-7
    • Inchi: 1S/C16H10N2O4/c19-16-14(9-11-5-2-1-3-6-11)17-15(22-16)12-7-4-8-13(10-12)18(20)21/h1-10H/b14-9-
    • InChI Key: RIYMEPFJHCBJGM-ZROIWOOFSA-N
    • SMILES: O1C(/C(=C/C2C=CC=CC=2)/N=C1C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 294.0641
  • Monoisotopic Mass: 294.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.5A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.34
  • Boiling Point: 455.6°Cat760mmHg
  • Flash Point: 229.3°C
  • Refractive Index: 1.648
  • PSA: 81.8
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